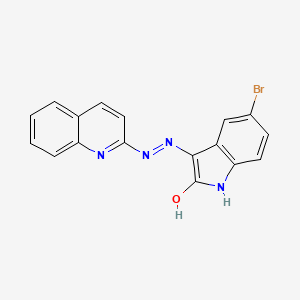
5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is a derivative of indole, a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals.
科学研究应用
5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to certain metal ions such as copper(II) and zinc(II) and emit fluorescence upon binding. This property makes it useful for the detection of metal ions in biological samples and environmental samples.
Another area of research is the use of 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) as a potential anticancer agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a chemotherapy drug.
作用机制
The mechanism of action of 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. In the case of its use as a fluorescent probe, the compound binds to metal ions and undergoes a conformational change that results in fluorescence emission. In the case of its use as an anticancer agent, the compound is believed to inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) have been studied in various cell lines and animal models. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, indicating its potential as a chemotherapy drug. It has also been shown to have antioxidant and anti-inflammatory properties, which may have applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) is its selectivity for certain metal ions, which makes it useful for the detection of metal ions in biological and environmental samples. Its fluorescence properties also make it useful for imaging applications. However, the compound has limitations in terms of its stability and solubility, which may affect its performance in certain applications.
未来方向
There are several future directions for research on 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone). One area of interest is the development of the compound as a chemotherapy drug for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is the development of new fluorescent probes based on the structure of the compound for the detection of other metal ions. Additionally, the compound's antioxidant and anti-inflammatory properties may have applications in the treatment of various diseases, and further studies are needed to explore these potential applications.
Conclusion
In conclusion, 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound's selectivity for certain metal ions and fluorescence properties make it useful for imaging and detection applications, while its potential as a chemotherapy drug and antioxidant/anti-inflammatory agent make it a promising candidate for further development. Further research is needed to fully understand the compound's mechanism of action and potential applications.
合成方法
The synthesis of 5-bromo-1H-indole-2,3-dione 3-(2-quinolinylhydrazone) involves the reaction of 5-bromo-1H-indole-2,3-dione with 2-quinolinylhydrazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires careful monitoring of temperature and reaction time to achieve optimal yields.
属性
IUPAC Name |
5-bromo-3-(quinolin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4O/c18-11-6-7-14-12(9-11)16(17(23)20-14)22-21-15-8-5-10-3-1-2-4-13(10)19-15/h1-9,20,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMFBXKHCIBPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

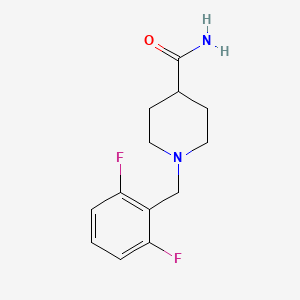
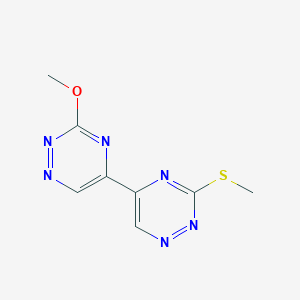
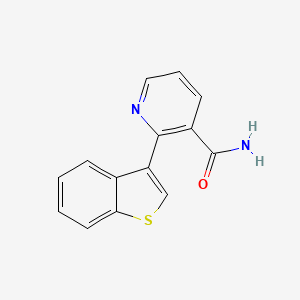
![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4948478.png)
![3-[(3,5-dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4948486.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B4948490.png)
![{2-[2-(benzyloxy)phenoxy]ethyl}diethylamine hydrochloride](/img/structure/B4948496.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4948519.png)
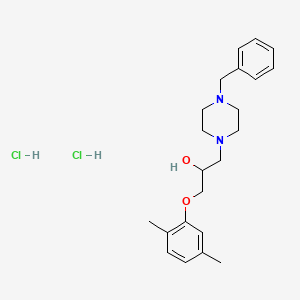
![2-(1-piperazinyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]ethanamine](/img/structure/B4948536.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4948547.png)
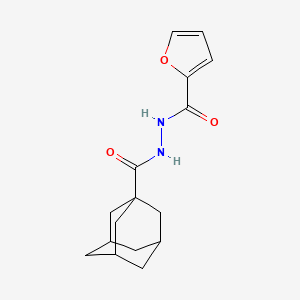
![1-benzyl-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4948561.png)
